molecular formula C9H10BrClN2O B598614 4-(3-Bromo-5-chloropyridin-2-yl)morpholine CAS No. 1199773-36-8

4-(3-Bromo-5-chloropyridin-2-yl)morpholine

Cat. No.: B598614
CAS No.: 1199773-36-8
M. Wt: 277.546
InChI Key: FHRVXMIBIWBTQJ-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a brominated and chlorinated pyridine ring. This compound is of interest due to its unique structure, which combines a five-membered heterocyclic ring (morpholine) with a six-membered aromatic heterocyclic ring (pyridine). The presence of bromine and chlorine atoms in the pyridine ring can influence the compound’s electronic properties and reactivity.

Preparation Methods

The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloropyridine and morpholine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where morpholine is introduced to the 3-bromo-5-chloropyridine under basic conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-5-chloropyridin-2-yl)morpholine undergoes several types of chemical reactions:

    Nucleophilic Substitution: The bromine and chlorine atoms in the pyridine ring are susceptible to nucleophilic substitution by strong nucleophiles, leading to the replacement of these halogens with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Ring Opening Reactions: The morpholine ring might undergo cleavage under specific acidic or basic conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug discovery.

    Industry: It can be used in the development of new materials with specific electronic or chemical properties.

Mechanism of Action

The exact mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine is not well-documented. the presence of the pyridine ring and halogen atoms suggests that it may interact with biological targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids .

Comparison with Similar Compounds

4-(3-Bromo-5-chloropyridin-2-yl)morpholine can be compared with other halogenated pyridine derivatives:

    3-Bromo-4-chloropyridine: Similar in structure but lacks the morpholine ring, which may result in different reactivity and biological activity.

    2-Bromo-5-chloropyridine: Another halogenated pyridine derivative with different substitution patterns, potentially leading to different chemical and biological properties.

    1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Contains an ethanone group instead of a morpholine ring, which can significantly alter its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound, particularly due to the presence of the morpholine ring and its potential impact on the compound’s properties and applications.

Properties

IUPAC Name

4-(3-bromo-5-chloropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVXMIBIWBTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682412
Record name 4-(3-Bromo-5-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-36-8
Record name 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-5-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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